molecular formula C16H22N4O3 B5296540 6-[(2-hydroxyethyl)(methyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide

6-[(2-hydroxyethyl)(methyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide

Cat. No. B5296540
M. Wt: 318.37 g/mol
InChI Key: DHCKZYNRNXCTIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-hydroxyethyl)(methyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide, commonly known as P5NM, is a novel compound that has gained attention due to its potential in the field of scientific research. P5NM is a nicotinamide derivative that has been synthesized through a unique method and has shown promising results in various applications.

Mechanism of Action

The mechanism of action of P5NM is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that P5NM may inhibit the activity of certain enzymes, such as histone deacetylases, leading to changes in gene expression. Additionally, P5NM has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis.
Biochemical and Physiological Effects:
P5NM has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that P5NM can inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, P5NM has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. In vivo studies have shown that P5NM can reduce tumor growth and improve survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of P5NM is its high purity and good yields, making it suitable for further research applications. Additionally, P5NM has been shown to have low toxicity, making it a safer alternative to other compounds. However, one limitation of P5NM is that its mechanism of action is not fully understood, making it difficult to optimize its use in various applications.

Future Directions

There are a number of future directions for research on P5NM. One area of research is to further investigate its mechanism of action and identify specific pathways that it targets. Additionally, further studies are needed to investigate the potential of P5NM in the treatment of other diseases, such as neurodegenerative disorders. Finally, there is a need for more in vivo studies to investigate the safety and efficacy of P5NM in animal models.

Synthesis Methods

P5NM is synthesized through a multistep process that involves the condensation of 3-propylisoxazole-5-carbaldehyde with 2-aminoethanol, followed by the reaction with methyl nicotinate. This is then subjected to a series of purification steps, including column chromatography and recrystallization, to obtain the final product. The synthesis of P5NM has been optimized to yield a high purity product with good yields, making it suitable for further research applications.

Scientific Research Applications

P5NM has been shown to have potential in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that P5NM has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, P5NM has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

6-[2-hydroxyethyl(methyl)amino]-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-3-4-13-9-14(23-19-13)11-18-16(22)12-5-6-15(17-10-12)20(2)7-8-21/h5-6,9-10,21H,3-4,7-8,11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCKZYNRNXCTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=C1)CNC(=O)C2=CN=C(C=C2)N(C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(2-hydroxyethyl)(methyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide

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